Benazeprilat Ethyl tert-Butyl Diester
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Overview
Description
Benazeprilat Ethyl tert-Butyl Diester is a chemical compound with the molecular formula C₂₈H₃₆N₂O₅ and a molecular weight of 480.6 g/mol . It is a derivative of benazeprilat, which is known for its applications in medicinal chemistry, particularly as an angiotensin-converting enzyme (ACE) inhibitor . This compound is often used in research settings for its biochemical properties and potential therapeutic applications .
Preparation Methods
The synthesis of Benazeprilat Ethyl tert-Butyl Diester involves several steps, typically starting with the preparation of benazeprilat. The process includes the esterification of benazeprilat with ethyl and tert-butyl groups under specific reaction conditions . Industrial production methods may involve the use of catalysts and controlled environments to ensure high yield and purity . The reaction conditions often include the use of solvents like ethanol and tert-butyl alcohol, along with acid or base catalysts to facilitate the esterification process .
Chemical Reactions Analysis
Benazeprilat Ethyl tert-Butyl Diester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Benazeprilat Ethyl tert-Butyl Diester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benazeprilat Ethyl tert-Butyl Diester involves its conversion to benazeprilat, which acts as an ACE inhibitor . Benazeprilat competes with angiotensin I for binding at the angiotensin-converting enzyme, thereby blocking the conversion of angiotensin I to angiotensin II . This inhibition results in decreased plasma levels of angiotensin II, leading to vasodilation and reduced blood pressure . The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin system pathways .
Comparison with Similar Compounds
Benazeprilat Ethyl tert-Butyl Diester can be compared with other ACE inhibitors such as enalaprilat, lisinopril, and ramiprilat . While all these compounds share a similar mechanism of action, this compound is unique due to its specific ester groups, which may influence its pharmacokinetic properties and stability . The presence of ethyl and tert-butyl esters can affect its solubility, absorption, and metabolic profile compared to other ACE inhibitors .
Similar Compounds
- Enalaprilat
- Lisinopril
- Ramiprilat
Properties
IUPAC Name |
tert-butyl (2S)-2-[[(3S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O5/c1-5-34-25(31)19-30-24-14-10-9-13-21(24)16-18-22(26(30)32)29-23(27(33)35-28(2,3)4)17-15-20-11-7-6-8-12-20/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUFZOAZRCKNDJ-GOTSBHOMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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